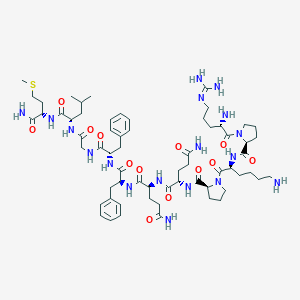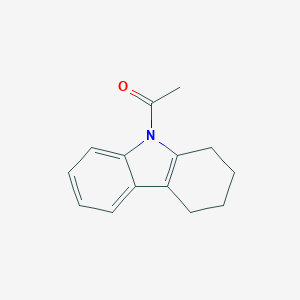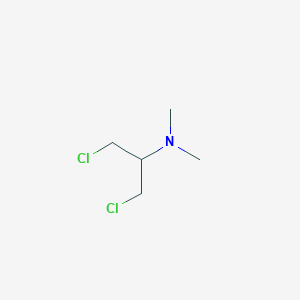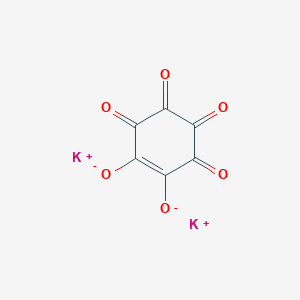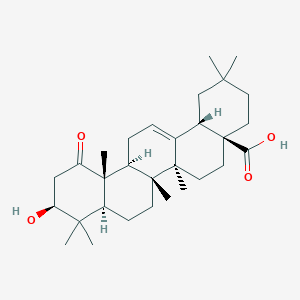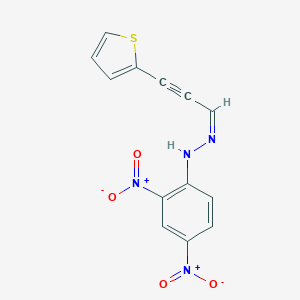
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone is a chemical compound that has been extensively studied in the field of chemistry. This compound is synthesized by reacting 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The resulting compound has been found to have several applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the formation of a hydrazone derivative with aldehydes and ketones. The resulting compound is stable and can be easily isolated and characterized.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. However, it has been found to be non-toxic and non-carcinogenic in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone in laboratory experiments is its high selectivity for aldehydes and ketones. This makes it a useful reagent for the detection and characterization of these compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the exploration of new applications for this compound in the field of organic chemistry. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in medicine and biotechnology.
Synthesis Methods
The synthesis of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the reaction of 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting compound is isolated by filtration and recrystallization.
Scientific Research Applications
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of organic chemistry, where it is used as a reagent for the detection of aldehydes and ketones. It has also been used in the synthesis of various organic compounds.
properties
CAS RN |
13781-34-5 |
|---|---|
Product Name |
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone |
Molecular Formula |
C13H8N4O4S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
2,4-dinitro-N-[(Z)-3-thiophen-2-ylprop-2-ynylideneamino]aniline |
InChI |
InChI=1S/C13H8N4O4S/c18-16(19)10-5-6-12(13(9-10)17(20)21)15-14-7-1-3-11-4-2-8-22-11/h2,4-9,15H/b14-7- |
InChI Key |
HEMRIVVEGGKZHA-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CSC(=C1)C#C/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





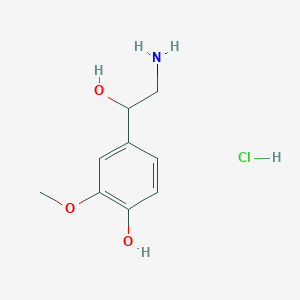

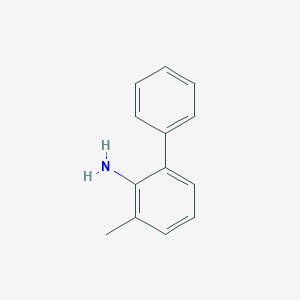
![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)

